

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

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Compound of Interest

Compound Name: (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Cat. No.: B1521854

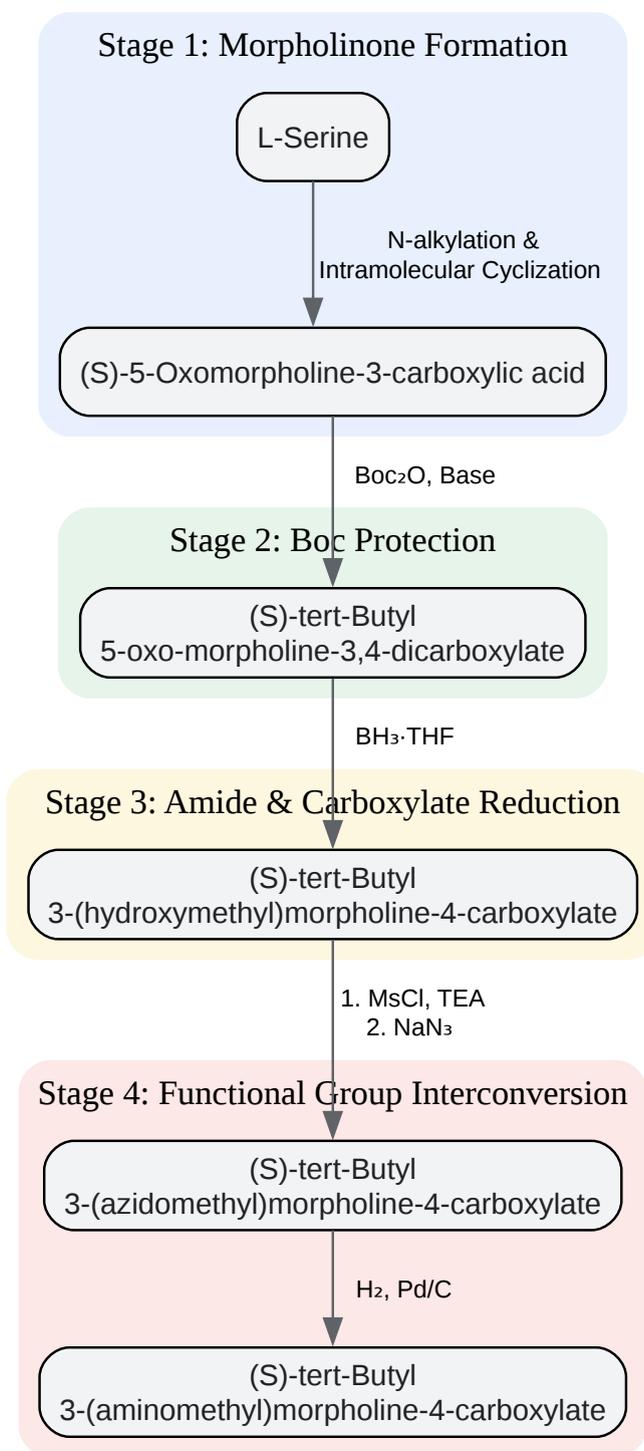
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Chiral morpholines are privileged structural motifs prominently featured in a multitude of approved drugs and clinical candidates.^{[1][2]} Their unique conformational properties, metabolic stability, and ability to engage in key hydrogen bonding interactions make them valuable scaffolds in medicinal chemistry. Specifically, the **(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate** is a critical building block, providing a stereochemically defined core for the synthesis of complex molecules, including potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators.^{[1][3]} The presence of the primary amine offers a versatile handle for further chemical elaboration, while the tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity in subsequent synthetic steps.^{[3][4]}

This application note provides a comprehensive, field-tested protocol for the multi-step synthesis of **(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate**, starting from the readily available chiral precursor, L-serine. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Overall Synthetic Strategy

The synthesis is designed as a robust four-stage process that establishes the chiral morpholine core and installs the necessary functional groups. The strategy leverages common, well-understood reactions, prioritizing efficiency and stereochemical control.



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Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

This initial part of the synthesis focuses on constructing the core morpholine structure and protecting it for subsequent modifications.

Protocol 1.1: Synthesis of (S)-5-Oxomorpholine-3-carboxylic acid from L-Serine

This step involves the N-alkylation of L-serine with an ethyl bromoacetate equivalent followed by an intramolecular cyclization to form the morpholinone ring. A related approach is detailed in Chinese patent CN102617503B, which starts with L-serine to build the morpholine scaffold.^[5]

Materials & Reagents:

- L-Serine
- Chloroacetyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- N-Chloroacetylation: Dissolve L-serine (1.0 eq) in an aqueous solution of NaOH (2.5 eq) at 0-5 °C. To this stirring solution, add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
 - Scientist's Note: Maintaining a low temperature and basic pH is crucial to prevent hydrolysis of the chloroacetyl chloride and favor the desired N-acylation over O-acylation.
- Cyclization: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The basic conditions promote an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the morpholine ring.

- **Acidification & Extraction:** Carefully acidify the reaction mixture to pH 2-3 with concentrated HCl at 0 °C. Extract the aqueous layer with dichloromethane (3x).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-5-Oxomorpholine-3-carboxylic acid, which can be used in the next step without further purification.

Protocol 1.2: Boc Protection and Esterification

The secondary amine of the morpholinone is protected with a Boc group to prevent side reactions in the subsequent reduction step.

Materials & Reagents:

- (S)-5-Oxomorpholine-3-carboxylic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-Dimethylaminopyridine (DMAP)
- Triethylamine (TEA) or Sodium Hydroxide (NaOH)
- Tetrahydrofuran (THF) or Acetonitrile
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

- **Reaction Setup:** Suspend the crude (S)-5-Oxomorpholine-3-carboxylic acid (1.0 eq) in THF. Add triethylamine (2.5 eq).
- **Boc Anhydride Addition:** Add a solution of Di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP in THF to the suspension.^{[6][7]} The reaction is typically stirred at room temperature for 4-6 hours.
 - **Expertise & Experience:** The Boc protection mechanism involves the nucleophilic attack of the amine on the Boc anhydride.^[4] DMAP acts as a superior acylation catalyst, accelerating the reaction. The formation of CO₂ and tert-butanol drives the reaction to completion.
- **Workup:** Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

- Purification: Dry the organic phase over Na_2SO_4 , concentrate, and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.

Caption: Simplified mechanism of amine protection using Boc anhydride.

Protocol 1.3: Reduction to (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

A powerful reducing agent is required to reduce both the amide (morpholinone) and the carboxylic acid functionalities to the corresponding amine and primary alcohol. Borane-tetrahydrofuran complex is an excellent choice for this transformation.

Materials & Reagents:

- Boc-protected morpholinone carboxylic acid
- Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$, 1 M solution)
- Tetrahydrofuran (THF), anhydrous
- Methanol
- Saturated aqueous ammonium chloride (NH_4Cl)

Procedure:

- Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
- Addition of Reducing Agent: Add the $\text{BH}_3 \cdot \text{THF}$ solution (approx. 3.0-4.0 eq) dropwise via a syringe.
 - Trustworthiness: This reaction is highly exothermic and generates hydrogen gas. The addition must be slow and controlled, and the reaction should be performed in a well-ventilated fume hood.
- Reaction and Quench: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC. Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.
- Workup: Add saturated aqueous NH_4Cl solution and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate.

- Purification: Purify the crude alcohol by flash chromatography to obtain pure (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate.

Part 2: Synthesis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

The final stage involves converting the primary alcohol into the target primary amine.

Protocol 2.1: Conversion of Alcohol to Amine

This is achieved via a two-step sequence: conversion of the alcohol to a good leaving group (mesylate) followed by nucleophilic substitution with azide and subsequent reduction.

Materials & Reagents:

- (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Palladium on carbon (Pd/C, 10 wt%)
- Methanol or Ethanol
- Hydrogen gas (H_2) balloon or hydrogenation apparatus

Procedure:

- Mesylation: Dissolve the alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C under nitrogen. Add MsCl (1.2 eq) dropwise. Stir at 0 °C for 1-2 hours.
 - Scientist's Note: The intermediate mesylate is often unstable and should be used immediately in the next step without extensive purification.

- **Azidation:** After confirming the formation of the mesylate by TLC, concentrate the reaction mixture. Dissolve the crude mesylate in anhydrous DMF, add sodium azide (3.0 eq), and heat the mixture to 60-70 °C for 6-12 hours.
- **Azide Workup:** Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers extensively with water to remove DMF, then with brine. Dry over Na₂SO₄ and concentrate to yield the crude azide intermediate.
- **Hydrogenation (Azide Reduction):** Dissolve the crude azide in methanol. Add Pd/C (5-10 mol%). Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure is typically sufficient) for 12-24 hours.
 - **Trustworthiness:** The reaction progress should be monitored carefully by TLC or LC-MS. Ensure the system is properly sealed for the hydrogenation. Palladium catalysts are pyrophoric and should be handled with care, especially during filtration.
- **Final Purification:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or by salt formation (e.g., as an oxalate or hemioxalate salt) to yield the final product, **(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate**.
[8][9]

Summary of Reaction Parameters

Step	Key Reagents	Solvent	Temp. (°C)	Time (h)	Yield (Typical)
1.1	L-Serine, Chloroacetyl chloride, NaOH	Water	0 → RT	12-16	~70-80% (crude)
1.2	Boc ₂ O, DMAP, TEA	THF	RT	4-6	~85-95%
1.3	BH ₃ ·THF	THF	0 → Reflux	2-4	~70-85%
2.1a	MsCl, TEA	DCM	0	1-2	>90% (crude)
2.1b	NaN ₃	DMF	60-70	6-12	~80-90%
2.1c	H ₂ , Pd/C	Methanol	RT	12-24	~90-98%

Characterization of Final Product

- ^1H NMR (CDCl_3 , 400 MHz): Peaks corresponding to the tert-butyl group (~1.4-1.5 ppm, 9H, singlet), morpholine ring protons (multiplets between ~2.6-4.0 ppm), and the aminomethyl protons ($-\text{CH}_2\text{NH}_2$) are expected.
- ^{13}C NMR (CDCl_3 , 101 MHz): Signals for the Boc carbonyl (~155 ppm), the tert-butyl quaternary carbon (~80 ppm) and methyl carbons (~28 ppm), and carbons of the morpholine ring and aminomethyl side chain.
- Mass Spectrometry (ESI+): Calculation for $\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_3$, $[\text{M}+\text{H}]^+$.
- Optical Rotation: A specific rotation value should be measured to confirm the enantiomeric purity, compared against literature values if available.[3]
- Purity (HPLC): Purity should be $\geq 95\%$ for use in further applications.

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